N-(2-Methylbenzyl)cyclopentanamine
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Description
N-(2-Methylbenzyl)cyclopentanamine, also known as BAM, is a chemical compound that belongs to the class of cyclopentylamines. It has been found to exhibit a range of pharmacological effects, including analgesic, antidepressant, and anxiolytic properties. BAM has been the subject of extensive scientific research, with a focus on its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.
Scientific Research Applications
PET Tracer Development
N-(2-Methylbenzyl)cyclopentanamine derivatives are studied for their potential as PET (Positron Emission Tomography) tracers. A study developed a PET ligand targeting the NR2B binding site of the NMDA receptor, which is crucial in learning and memory. This ligand enters the brain and binds to the NR2B subunit-containing NMDAr in rodents (Christiaans et al., 2014).
Enzyme Interaction
N-(2-Methylbenzyl)cyclopentanamine derivatives have been observed to interact with enzymes. One study demonstrated the inactivation of pig liver mitochondrial monoamine oxidase by a derivative, which is significant as these enzymes are involved in neurotransmitter regulation (Silverman & Hoffman, 1981).
Synthesis of Novel Compounds
The compound plays a role in the synthesis of novel chemical structures. One example is the synthesis of deca(4-methylbenzyl)ferrocene and -stannocene, showing its utility in complex chemical reactions (Schumann et al., 2005).
Alzheimer's Disease Research
Compounds related to N-(2-Methylbenzyl)cyclopentanamine are explored in Alzheimer's research. Tetrahydrosalens derivatives were evaluated for their potential in disrupting aberrant metal-peptide interactions in Alzheimer's disease, highlighting the therapeutic potential of these compounds (Storr et al., 2009).
Antimicrobial Properties
N-Heterocyclic carbene–silver complexes derived from methylated caffeine, related to N-(2-Methylbenzyl)cyclopentanamine, have shown potent antimicrobial activity, presenting a new class of antibiotics (Kascatan-Nebioglu et al., 2007).
Bioinformatics Tools
The compound is also relevant in the field of bioinformatics. Bioclipse, an open-source workbench for bio- and cheminformatics, provides tools to carry out complex analyses involving compounds like N-(2-Methylbenzyl)cyclopentanamine (Spjuth et al., 2009).
properties
IUPAC Name |
N-[(2-methylphenyl)methyl]cyclopentanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N/c1-11-6-2-3-7-12(11)10-14-13-8-4-5-9-13/h2-3,6-7,13-14H,4-5,8-10H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQNQCGNZLHEJQR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CNC2CCCC2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00405935 |
Source
|
Record name | N-(2-METHYLBENZYL)CYCLOPENTANAMINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00405935 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-Methylbenzyl)cyclopentanamine | |
CAS RN |
108157-27-3 |
Source
|
Record name | N-(2-METHYLBENZYL)CYCLOPENTANAMINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00405935 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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